

Application Notes: Synthesis of 9H-Carbazole-3-carboxylic Acid via Cadogan Cyclization

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Compound of Interest

Compound Name: **9H-Carbazole-3-carboxylic acid**

Cat. No.: **B188167**

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Introduction

Carbazole and its derivatives are significant structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological and photophysical properties. The synthesis of specifically substituted carbazoles, such as **9H-Carbazole-3-carboxylic acid**, is therefore of great interest to researchers in drug development and organic electronics. One of the most effective methods for constructing the carbazole skeleton is the Cadogan cyclization. [1][2] This reaction involves the reductive cyclization of 2-nitrobiphenyl derivatives using trivalent phosphorus reagents, such as triphenylphosphine or triethyl phosphite.[3] This method offers several advantages, including broad functional group tolerance and potential for regiocontrol.[4]

These application notes provide a detailed protocol for the synthesis of **9H-Carbazole-3-carboxylic acid**, starting from 3-bromobenzoic acid methyl ester, utilizing a Suzuki-Miyaura coupling to form the necessary 2-nitrobiphenyl precursor, followed by a key Cadogan cyclization step.

Principle and Mechanism

The Cadogan cyclization is a deoxygenative ring-closing reaction. The widely accepted mechanism involves the initial deoxygenation of the nitro group in the 2-nitrobiphenyl substrate by a phosphine or phosphite reagent. This process is believed to proceed through a nitroso intermediate to form a highly reactive nitrene species. The nitrene then undergoes an

intramolecular electrophilic insertion into a nearby C-H bond of the adjacent aromatic ring to form the fused carbazole system.[3][5]

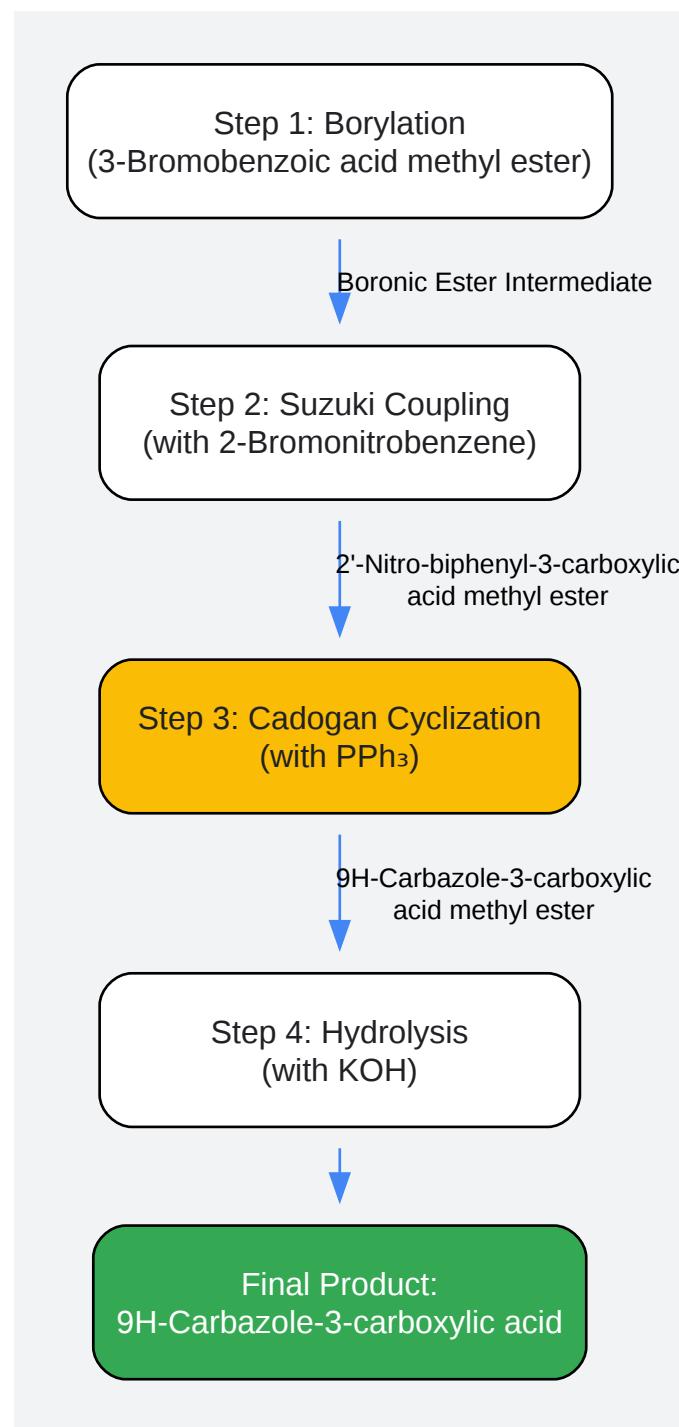


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Figure 1: Generalized mechanism of the Cadogan cyclization.

Overall Synthetic Workflow

The synthesis of **9H-Carbazole-3-carboxylic acid** is achieved through a four-step sequence starting from commercially available materials. The workflow involves the creation of a boronic ester, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to assemble the key 2-nitrobiphenyl intermediate. This intermediate is then subjected to the Cadogan cyclization, and a final hydrolysis step yields the target carboxylic acid.



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Figure 2: Four-step synthetic workflow for **9H-Carbazole-3-carboxylic acid**.

Experimental Protocols

Step 1 & 2: Synthesis of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester (Precursor)

This precursor is synthesized via a two-step, one-pot procedure involving borylation followed by Suzuki-Miyaura cross-coupling.

- Borylation: To a solution of 3-bromobenzoic acid methyl ester in 1,4-dioxane, add bis(pinacolato)diboron and potassium acetate under a nitrogen atmosphere.
- Catalyst Addition: Add a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$.
- Heating: Heat the reaction mixture to reflux.
- Suzuki-Miyaura Coupling: After formation of the boronic ester, add 2-bromonitrobenzene, an aqueous solution of potassium carbonate, and additional $\text{Pd}(\text{PPh}_3)_4$ to the reaction mixture.
- Reaction: Continue to reflux until the starting material is consumed (monitor by TLC).
- Workup and Purification: Cool the reaction, filter, and extract the organic phase. Wash the organic layer with water and brine, dry over MgSO_4 , and concentrate in vacuo. Purify the residue by column chromatography to yield 2'-Nitro-biphenyl-3-carboxylic acid methyl ester.

Step 3: Cadogan Cyclization to **9H-Carbazole-3-carboxylic acid** methyl ester

This key step employs triphenylphosphine for the reductive cyclization.[\[6\]](#)

- Reaction Setup: In a round-bottom flask equipped with a condenser, combine 2'-Nitro-biphenyl-3-carboxylic acid methyl ester and triphenylphosphine (approx. 2.5 equivalents).[\[6\]](#)
- Solvent Addition: Add a high-boiling point solvent such as 1,2-dichlorobenzene (o-DCB) under a nitrogen atmosphere.[\[6\]](#)
- Heating: Heat the mixture to reflux with vigorous stirring. The reaction is typically complete when the nitrobiphenyl starting material is fully consumed (monitor by TLC).[\[6\]](#)
- Solvent Removal: Cool the reaction mixture and remove the solvent under high vacuum.
- Purification: The crude residue contains the desired product and triphenylphosphine oxide. Purify via silica gel column chromatography to isolate **9H-Carbazole-3-carboxylic acid** methyl ester.[\[6\]](#) Note: The cyclization of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester can

result in a mixture of 9H-Carbazole-1-carboxylic acid methyl ester and **9H-Carbazole-3-carboxylic acid** methyl ester, which must be separated chromatographically.

Step 4: Hydrolysis to **9H-Carbazole-3-carboxylic acid**

The final step is the saponification of the methyl ester.

- Reaction Setup: Dissolve **9H-Carbazole-3-carboxylic acid** methyl ester in a mixture of ethanol and water.
- Base Addition: Add potassium hydroxide (KOH) to the solution at room temperature.
- Heating: Heat the reaction mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC).
- Workup: Cool the mixture, filter through celite, and concentrate in vacuo.
- Purification: Purify the residue using silica gel column chromatography to obtain the final product, **9H-Carbazole-3-carboxylic acid**, as a white solid.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Step	Reaction	Key Reagents	Solvent	Conditions	Product Yield	Reference
1 & 2	Borylation & Suzuki Coupling	Bis(pinacolato)diboron, Pd(PPh ₃) ₄ , K ₂ CO ₃	1,4-Dioxane, Toluene	Reflux	85%	
3	Cadogan Cyclization	Triphenylphosphine (PPh ₃)	O-Dichlorobenzene	Reflux	48%*	
4	Hydrolysis	Potassium Hydroxide (KOH)	Ethanol/Water	Reflux	93%	

*Yield for the 3-carboxylic acid isomer after separation from a 1:1 mixture of 1- and 3-isomers.

Table 2: Characterization Data for **9H-Carbazole-3-carboxylic acid**

Analysis	Data	Reference
Appearance	White solid	
¹ H NMR (400 MHz, DMSO-d6)	δ 12.58 (br s, 1H), 11.66 (s, 1H), 8.78 (s, 1H), 8.25 (d, J = 8.0 Hz, 1H), 8.03 (d, J = 4.0 Hz, 1H), 7.56 (d, J = 8.4 Hz, 2H), 7.47 (t, J = 7.6 Hz, 1H), 7.25 (t, J = 7.4 Hz, 1H)	
¹³ C NMR (100 MHz, DMSO-d6)	δ 168.56, 142.88, 140.80, 127.41, 126.71, 122.95, 122.63, 121.43, 121.04, 119.90, 111.79, 111.04	
IR (KBr)	ν_{max} 3362.00, 1666.52, 1272.47, 722.80 cm ⁻¹	

| MS (m/z) | 210.1 (M - H)⁻ | |

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